REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:3].C(Cl)(Cl)=O.[OH:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]([C:31]2[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=2)([CH3:30])[CH3:29])=[CH:24][CH:23]=1.C(N(CC)CC)C.C(C1C=CC(O)=CC=1)(C1C=CC=CC=1)(C)C>O.C(Cl)Cl>[CH3:3][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:1].[CH3:3][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:1].[CH3:30][C:28]([C:25]1[CH:24]=[CH:23][C:22]([OH:21])=[CH:27][CH:26]=1)([C:31]1[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=1)[CH3:29] |f:8.9|
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)COC(=O)C1=CC=CC=C1C(=O)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 2 minutes
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the pH between 9 and 10
|
Type
|
ADDITION
|
Details
|
with concomitant caustic addition (33% w/w)
|
Type
|
CUSTOM
|
Details
|
At the completion of the phosgenation, the reactor was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove excess phosgene
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture extracted
|
Type
|
ADDITION
|
Details
|
with dilute acid (1N HCl)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)COC(=O)C1=CC=CC=C1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)COC(=O)C1=CC=CC=C1C(=O)O.CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |